molecular formula C18H16N2O3 B13870125 prop-1-en-2-yl N-[4-(1-oxo-2,3-dihydroisoindol-4-yl)phenyl]carbamate

prop-1-en-2-yl N-[4-(1-oxo-2,3-dihydroisoindol-4-yl)phenyl]carbamate

Cat. No.: B13870125
M. Wt: 308.3 g/mol
InChI Key: ZTGQKIJHOKLIBH-UHFFFAOYSA-N
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Description

Prop-1-en-2-yl N-[4-(1-oxo-2,3-dihydroisoindol-4-yl)phenyl]carbamate is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a prop-1-en-2-yl group and a carbamate linkage to a phenyl ring substituted with an isoindoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-1-en-2-yl N-[4-(1-oxo-2,3-dihydroisoindol-4-yl)phenyl]carbamate typically involves the reaction of prop-1-en-2-yl isocyanate with 4-(1-oxo-2,3-dihydroisoindol-4-yl)phenol. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Prop-1-en-2-yl N-[4-(1-oxo-2,3-dihydroisoindol-4-yl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or phenyl ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or phenyl derivatives.

Scientific Research Applications

Prop-1-en-2-yl N-[4-(1-oxo-2,3-dihydroisoindol-4-yl)phenyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of prop-1-en-2-yl N-[4-(1-oxo-2,3-dihydroisoindol-4-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Prop-1-en-2-yl acetate: A related compound with similar structural features but different functional groups.

    N-(4-methoxyphenyl)-2-acetamide: Another compound with a phenyl ring and carbamate linkage.

    2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one: Shares the prop-1-en-2-yl group but has a different core structure.

Uniqueness

Prop-1-en-2-yl N-[4-(1-oxo-2,3-dihydroisoindol-4-yl)phenyl]carbamate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

prop-1-en-2-yl N-[4-(1-oxo-2,3-dihydroisoindol-4-yl)phenyl]carbamate

InChI

InChI=1S/C18H16N2O3/c1-11(2)23-18(22)20-13-8-6-12(7-9-13)14-4-3-5-15-16(14)10-19-17(15)21/h3-9H,1,10H2,2H3,(H,19,21)(H,20,22)

InChI Key

ZTGQKIJHOKLIBH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)OC(=O)NC1=CC=C(C=C1)C2=C3CNC(=O)C3=CC=C2

Origin of Product

United States

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